N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
CAS No.: 488796-42-5
Cat. No.: VC2901273
Molecular Formula: C14H16ClN5O
Molecular Weight: 305.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 488796-42-5 |
|---|---|
| Molecular Formula | C14H16ClN5O |
| Molecular Weight | 305.76 g/mol |
| IUPAC Name | 1-(3-chloro-2-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
| Standard InChI | InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21) |
| Standard InChI Key | HYNXFGRSWHOWKK-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C(N=C(NC1=O)/N=C(\N)/NC2=C(C(=CC=C2)Cl)C)C |
| SMILES | CC1=C(N=C(NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C |
| Canonical SMILES | CC1=C(N=C(NC1=O)N=C(N)NC2=C(C(=CC=C2)Cl)C)C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
The molecular characteristics of N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine define its fundamental chemical identity and provide the basis for understanding its behavior in various chemical and biological systems. These properties are essential reference points for researchers working with this compound. The table below summarizes the key molecular characteristics of this compound:
| Property | Value |
|---|---|
| CAS Number | 488796-42-5 |
| Molecular Formula | C14H16ClN5O |
| Molecular Weight | 305.76 g/mol |
| IUPAC Name | 1-(3-chloro-2-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
| Standard InChI | InChI=1S/C14H16ClN5O/c1-7-9(3)17-14(19-12(7)21)20-13(16)18-11-6-4-5-10(15)8(11)2/h4-6H,1-3H3,(H4,16,17,18,19,20,21) |
| Standard InChIKey | HYNXFGRSWHOWKK-UHFFFAOYSA-N |
These molecular characteristics serve as crucial identifiers for the compound in chemical databases and scientific literature, enabling researchers to accurately reference and study this specific chemical entity.
Structural Features
The structural features of N-(3-chloro-2-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine contribute significantly to its chemical reactivity and potential biological interactions. The compound consists of three main structural components that work together to create its unique molecular architecture. First, the 3-chloro-2-methylphenyl group introduces both electronic and steric effects that influence the compound's interactions with biological targets. The chloro substituent, being electronegative, affects the electron distribution across the aromatic ring, while the methyl group provides additional steric bulk that can impact binding orientations. Second, the central guanidine moiety (N-C(=N)-N) serves as a connector between the aromatic and heterocyclic components while also offering hydrogen bonding capabilities that are often critical for biological recognition.
Third, the 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl group provides a heterocyclic scaffold with multiple points for potential interactions with biological targets. The presence of the oxo group creates a hydrogen bond acceptor site, while the nitrogen atoms can serve as either hydrogen bond donors or acceptors depending on their protonation state. The methyl substituents at positions 4 and 5 influence the electronic properties of the heterocycle and provide additional hydrophobic interaction points. Together, these structural elements create a three-dimensional arrangement that determines the compound's ability to interact with enzymes, receptors, or other biological macromolecules.
Biological Activity
Pharmacological Properties
Structure-Activity Relationships
The guanidine moiety serves as a linker between the aromatic and heterocyclic components while also providing potential for hydrogen bonding and ionic interactions with target proteins. Guanidine groups typically exhibit basic properties and can form salt bridges with acidic residues in protein binding pockets. The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl group provides a heterocyclic scaffold with multiple interaction points, including hydrogen bond donors and acceptors. Systematic modification of these structural elements could yield derivatives with altered pharmacological profiles, potentially leading to compounds with improved potency, selectivity, or physicochemical properties. Such structure-activity relationship studies would be essential for optimizing this compound class for specific therapeutic applications.
Comparative Analysis
Related Compounds
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